molecular formula C7H7BrN2O B3153088 1-(2-Aminopyridin-4-yl)-2-bromoethanone CAS No. 750571-38-1

1-(2-Aminopyridin-4-yl)-2-bromoethanone

Cat. No.: B3153088
CAS No.: 750571-38-1
M. Wt: 215.05 g/mol
InChI Key: GZWOSYSTJXAPFC-UHFFFAOYSA-N
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Description

1-(2-Aminopyridin-4-yl)-2-bromoethanone is a compound that belongs to the class of aminopyridines Aminopyridines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(2-Aminopyridin-4-yl)-2-bromoethanone typically involves the reaction of 2-aminopyridine with a bromoethanone derivative. One common method includes the use of 2-aminopyridine and α-bromoketones under specific reaction conditions. The reaction is usually carried out in a solvent like toluene, with reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure higher yields and purity.

Chemical Reactions Analysis

1-(2-Aminopyridin-4-yl)-2-bromoethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include iodine, TBHP, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Aminopyridin-4-yl)-2-bromoethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Aminopyridin-4-yl)-2-bromoethanone involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

1-(2-Aminopyridin-4-yl)-2-bromoethanone can be compared with other aminopyridine derivatives, such as:

The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and applications in various fields.

Properties

IUPAC Name

1-(2-aminopyridin-4-yl)-2-bromoethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c8-4-6(11)5-1-2-10-7(9)3-5/h1-3H,4H2,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWOSYSTJXAPFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)CBr)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10664354
Record name 1-(2-Aminopyridin-4-yl)-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10664354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

750571-38-1
Record name 1-(2-Aminopyridin-4-yl)-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10664354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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